Phenylephrine-3-O-sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

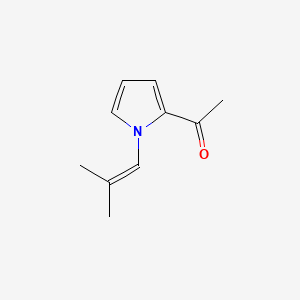

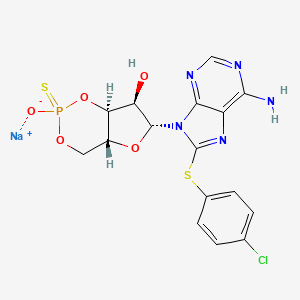

Phenylephrine-3-O-sulfate is a metabolite of the α1A-adrenergic receptor agonist phenylephrine . It is formed via sulfation . It is not intended for human or veterinary use .

Synthesis Analysis

The disposition of phenylephrine is governed by extensive presystemic metabolism via sulfate conjugation . This involves non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes, and significant renal excretion of both phase 1 and phase 2 metabolites of phenylephrine .

Molecular Structure Analysis

The molecular formula of Phenylephrine-3-O-sulfate is C9H13NO5S . The formal name is αR-[(methylamino)methyl]-3-(sulfooxy)-benzenemethanol .

Chemical Reactions Analysis

Phenylephrine-3-O-sulfate is formed via sulfation . The disposition of phenylephrine is governed by extensive presystemic metabolism via sulfate conjugation .

Physical And Chemical Properties Analysis

Phenylephrine-3-O-sulfate has a molecular weight of 247.3 . It is soluble in DMSO . The density is 1.4±0.1 g/cm3 .

Applications De Recherche Scientifique

Enhancement of Voltammetric Signals : A study by Gholivand, Malekzadeh, and Torkashvand (2013) explored the use of sodium-dodecyl sulfate to enhance the anodic stripping voltammetric signal of phenylephrine hydrochloride at carbon paste electrodes. This method was successfully applied to the determination of phenylephrine in pharmaceutical samples (Gholivand, Malekzadeh, & Torkashvand, 2013).

Preparation for Pharmacokinetic Studies : Zhang, Zhang, and Gerk (2019) developed a method for the preparation of phenylephrine 3-O-sulfate to facilitate pharmacokinetic and metabolism studies. This study established a facile method for producing phenylephrine 3-O-sulfate, which is useful in developing analytical assays for studying the pharmacokinetics of phenylephrine (Zhang, Zhang, & Gerk, 2019).

Clinical Implications in Anesthesia and Intensive Care : Thiele, Nemergut, and Lynch (2011) discussed the clinical implications of isolated alpha1 adrenergic stimulation, specifically focusing on the use of phenylephrine in treating hypotension. The paper also explored phenylephrine's effects in various clinical settings, including severe aortic stenosis, tetralogy of Fallot, and hypotension during cesarean delivery (Thiele, Nemergut, & Lynch, 2011).

Detection in Intestinal Cells : Shah, Halquist, and Gerk (2017) developed a hydrophilic interaction liquid chromatography method for the direct detection of phenylephrine-3-O-sulfate and simultaneous detection of phenylephrine. This method was applied to determine these substances in LS180 human intestinal cell lines, recombinant enzymes, and human intestinal cytosol (Shah, Halquist, & Gerk, 2017).

Genetic Polymorphisms Impact on Metabolism : Bairam et al. (2019) investigated the effects of genetic polymorphisms of human SULT1A3 and SULT1A4 genes on the sulfation of phenylephrine. This study contributes to understanding the pharmacokinetics of phenylephrine in individuals with distinct genotypes (Bairam et al., 2019).

Mécanisme D'action

Target of Action

Phenylephrine-3-O-sulfate is a metabolite of the α1A-adrenergic receptor agonist phenylephrine . The primary target of Phenylephrine-3-O-sulfate is the α1-adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and pupil dilation .

Mode of Action

As an α1-adrenergic receptor agonist, Phenylephrine-3-O-sulfate binds to these receptors, leading to vasoconstriction . This interaction results in an increase in blood pressure and pupil dilation .

Biochemical Pathways

The disposition of phenylephrine, the parent compound of Phenylephrine-3-O-sulfate, is governed by extensive presystemic metabolism via sulfate conjugation . This process involves non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes .

Pharmacokinetics

Phenylephrine, the parent compound, has a short half-life, necessitating frequent dosing to sustain its pharmacological effects . It undergoes extensive presystemic metabolism via sulfate conjugation, and significant renal excretion of both phase 1 and phase 2 metabolites of phenylephrine occurs .

Result of Action

The action of Phenylephrine-3-O-sulfate, as an α1-adrenergic receptor agonist, results in vasoconstriction, which raises blood pressure and dilates the pupils .

Propriétés

IUPAC Name |

[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5S/c1-10-6-9(11)7-3-2-4-8(5-7)15-16(12,13)14/h2-5,9-11H,6H2,1H3,(H,12,13,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPCQQLCTVIPNU-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)OS(=O)(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)OS(=O)(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylephrine-3-O-sulfate | |

CAS RN |

1242184-39-9 |

Source

|

| Record name | Phenylephrine-3-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242184399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYLEPHRINE-3-O-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3208T8VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(4-methylbicyclo[2.2.2]oct-5-en-2-yl)-, (1alpha,2alpha,4alpha)- (9CI)](/img/no-structure.png)

![[(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate](/img/structure/B570359.png)

![4-Hydroxy-5-[4-(N-methylanilino)-6-[m-[2-(sodiooxysulfonyloxy)ethylsulfonyl]anilino]-1,3,5-triazin-2-ylamino]-3-(o-sodiosulfophenylazo)-2,7-naphthalenedisulfonic acid disodium salt](/img/structure/B570366.png)

![(2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B570373.png)

![2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B570376.png)